3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid
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Overview
Description
3-{[(tert-butoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid is a compound that belongs to the class of benzothiophenes. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods
the general approach involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
3-{[(tert-butoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid undergoes several types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine by removing the Boc protecting group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The corresponding amine.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
3-{[(tert-butoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid involves the cleavage of the Boc protecting group under acidic conditions. This results in the formation of a reactive amine, which can interact with various molecular targets and pathways. The resonance stabilization of the carbonyl oxygen facilitates the cleavage of the tert-butyl group, leading to the formation of a carbocation that undergoes elimination by trifluoroacetate ion .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(tert-butoxy)carbonyl]amino}thiolane-3-carboxylic acid
- 3-{[(tert-butoxy)carbonyl]amino}(carboxy)methyl)cyclobutane-1-carboxylic acid
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{[(tert-butoxy)carbonyl]amino}methylphenyl)propanoic acid
Uniqueness
3-{[(tert-butoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid is unique due to its benzothiophene core, which imparts specific chemical properties and reactivity. The presence of the Boc protecting group allows for selective reactions and protection of the amino group during synthetic processes, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
101537-65-9 |
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Molecular Formula |
C14H15NO4S |
Molecular Weight |
293.34 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C14H15NO4S/c1-14(2,3)19-13(18)15-10-8-6-4-5-7-9(8)20-11(10)12(16)17/h4-7H,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
XUYXCRALFPSRMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
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